Welcome to the BenchChem Online Store!
molecular formula C6H6O2S B1210024 Benzenesulfinic acid CAS No. 618-41-7

Benzenesulfinic acid

Cat. No. B1210024
M. Wt: 142.18 g/mol
InChI Key: JEHKKBHWRAXMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05435991

Procedure details

PhSO2Na (1.6579 g., 0.0101 mol) was dissolved in water (100 mL), while keeping an atmosphere of N2. HCl (12 M, 0.84 mL, 0.0101 mol). was added in order to produce PhSO2H. Benzoquinone (0.01 mol, 1.081 g) was added while flushing with N2. A white to grey precipitate was formed immediately. The solution was stirred for 5 min, filtered (glass sinter no. 3) under N2, washed with distilled water (20 mL) and dried under vacuum (+20C) over night. Yield 2.08 g. The product was identified by 1H- and 13CNMR spectroscopy.
Name
PhSO2Na
Quantity
1.6579 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.84 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([O:9][Na])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N#N.Cl>O>[C:1]1([S:7]([OH:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
PhSO2Na
Quantity
1.6579 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)O[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
0.84 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in order

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.